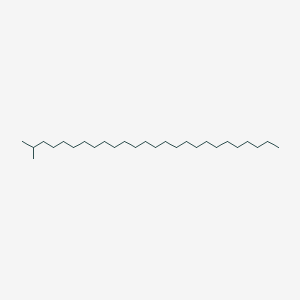

2-Methylhexacosane

Description

Properties

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Methylhexacosane

This guide provides a comprehensive overview of the natural sources, occurrence, and analysis of 2-Methylhexacosane, a branched-chain alkane with significance in chemical ecology and potential applications in various scientific fields.

Introduction

2-Methylhexacosane (C₂₇H₅₆) is a saturated hydrocarbon that has been identified in a variety of natural sources, ranging from plants to insects. In the insect kingdom, it often functions as a semiochemical, specifically a cuticular hydrocarbon (CHC) involved in chemical communication, such as pheromonal signaling for mating and aggregation. In plants, it is a component of the epicuticular wax and essential oils. Understanding its natural occurrence and the methods for its isolation and identification is crucial for research in chemical ecology, drug discovery, and biochemistry.

Natural Occurrence and Quantitative Data

2-Methylhexacosane is found in both the plant and animal kingdoms. In plants, it is a constituent of essential oils and leaf waxes. In insects, it is a component of the cuticular hydrocarbon profile, which serves to prevent desiccation and mediate chemical communication.

The following table summarizes the quantitative data available for the occurrence of 2-Methylhexacosane in various natural sources.

| Kingdom | Species | Common Name | Part/Source | Concentration/Relative Abundance | Reference |

| Plantae | Santolina chamaecyparissus | Cotton Lavender | Ethyl acetate (B1210297) extract of leaves | 6.87% | [1] |

| Plantae | Morettia phillaeana | Plant extract | 3.43% | [2] | |

| Plantae | Solanum tuberosum | Potato | Present | [3] | |

| Plantae | Coriandrum sativum | Coriander | Present | ||

| Plantae | Thevetia neriifolia | Yellow Oleander | Present | ||

| Plantae | Cannabis sativa | Cannabis | Present | ||

| Plantae | Hamamelis virginiana | Witch Hazel | Present | ||

| Animalia | Drosophila melanogaster | Fruit Fly | Cuticle | Present, co-elutes with 5,9-heptacosadiene | [4] |

| Animalia | Vespula vulgaris | Common Wasp | Cuticle | Present | [5] |

| Animalia | Monochamus dasystomus | Longhorned Beetle | Cuticle (female) | Present (Contact Pheromone) | [2] |

| Animalia | Cryptotermes brevis | West Indian Drywood Termite | Present | [3] |

Experimental Protocols

The isolation and analysis of 2-Methylhexacosane from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Cuticular Hydrocarbons from Insects (e.g., Drosophila melanogaster)

This protocol is adapted from methodologies for the extraction of cuticular hydrocarbons for GC-MS analysis.[6]

Materials:

-

Insect samples (e.g., 5-10 adult flies)

-

Hexane (B92381) (High-purity, for GC)

-

Glass vials (2 mL) with Teflon-lined caps

-

Micropipette

-

Vortex mixer (optional)

-

Nitrogen gas stream for solvent evaporation

-

GC-MS system

Procedure:

-

Sample Collection: Collect insects and, if necessary, separate by sex and age. Anesthetize the insects on ice or with CO₂.

-

Solvent Extraction: Place the anesthetized insects into a glass vial. Add 100 µL of hexane to the vial.

-

Extraction: Gently agitate the vial for 5-10 minutes to ensure the solvent washes over the cuticle. Avoid vigorous shaking to minimize the extraction of internal lipids.

-

Extract Transfer: Carefully remove the insects from the vial. Transfer the hexane extract to a clean glass vial insert for GC-MS analysis.

-

Concentration (Optional): If the concentration of hydrocarbons is low, the solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample. Reconstitute in a smaller volume of hexane (e.g., 20 µL).

-

Analysis: The extract is now ready for GC-MS analysis.

Protocol 2: Extraction of 2-Methylhexacosane from Plant Material (e.g., Santolina chamaecyparissus)

This protocol is a general method for the extraction of lipophilic compounds from plant leaves.

Materials:

-

Dried and powdered plant leaves

-

Ethyl acetate

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Sample Preparation: Air-dry the plant leaves and grind them into a fine powder.

-

Solvent Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and perform continuous extraction with ethyl acetate for several hours.

-

Sonication: Suspend the powdered plant material in ethyl acetate and sonicate for 30-60 minutes.

-

-

Filtration: Filter the extract to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Sample Preparation for GC-MS: Dissolve the resulting oleoresin in a suitable solvent like hexane or ethyl acetate to a concentration appropriate for GC-MS analysis.

-

Analysis: The sample is now ready for GC-MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical parameters for the analysis of cuticular hydrocarbons.[7][8][9][10]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injection: 1 µL of the sample in splitless mode.

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at 10-60 °C/min.

-

Ramp 2: Increase to 320 °C at 3-5 °C/min.

-

Final hold: Hold at 320 °C for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-600.

Data Analysis:

-

Identification of 2-Methylhexacosane is based on its retention time and comparison of its mass spectrum with libraries such as NIST.

-

Quantification is typically performed by integrating the peak area of the compound of interest and comparing it to the total area of all identified compounds (relative abundance) or to an internal standard (absolute quantification).

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Trait Loci for Cuticular Hydrocarbons Associated With Sexual Isolation Between Drosophila simulans and D. sechellia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cuticular Hydrocarbon Content that Affects Male Mate Preference of Drosophila melanogaster from West Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cuticular hydrocarbons as caste-linked cues in Neotropical swarm-founding wasps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of 2-Methylhexacosane in Insects: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methylhexacosane is a vital methyl-branched cuticular hydrocarbon (CHC) in many insect species, playing a crucial role in chemical communication and preventing desiccation. Its biosynthesis is a complex enzymatic process primarily occurring in specialized cells called oenocytes. This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-methylhexacosane, detailing the key enzymes, precursor molecules, and regulatory steps. The guide includes a summary of available quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core processes to serve as a resource for researchers in insect physiology, chemical ecology, and those exploring novel targets for pest management.

The Core Biosynthetic Pathway of 2-Methylhexacosane

The synthesis of 2-methylhexacosane originates from the fatty acid synthesis pathway and involves a series of modifications to produce a very-long-chain fatty acid (VLCFA) precursor, which is subsequently converted to the final hydrocarbon product. The pathway can be broadly divided into four key stages: initiation, elongation and branching, reduction, and decarbonylation.

Initiation and Precursor Synthesis

The biosynthesis begins with the de novo synthesis of fatty acids by the multifunctional enzyme Fatty Acid Synthase (FAS) . Typically, FAS utilizes an acetyl-CoA starter unit and malonyl-CoA extender units to build straight-chain fatty acids. However, for the synthesis of 2-methylhexacosane, a propionyl-CoA starter unit is used, which is derived from the metabolism of amino acids such as valine, isoleucine, and methionine. This propionyl-CoA provides the initial three carbons, with the methyl group at the second carbon position.

Elongation and Branching

Following initiation with propionyl-CoA, the fatty acyl chain is elongated by a series of microsomal elongase enzymes. These elongases sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. This process continues until a C26 fatty acyl-CoA is formed. The specificity of the elongase enzymes is crucial in determining the final chain length of the hydrocarbon.

Reduction to Aldehyde

The resulting very-long-chain C26 methyl-branched fatty acyl-CoA is then reduced to a fatty aldehyde by an acyl-CoA reductase . This enzymatic step requires a reducing agent, typically NADPH.

Oxidative Decarbonylation to Alkane

The final step in the biosynthesis of 2-methylhexacosane is the conversion of the C26 methyl-branched fatty aldehyde to the C25 methyl-branched alkane, 2-methylhexacosane. This is achieved through oxidative decarbonylation , a reaction catalyzed by a specific class of cytochrome P450 enzymes, namely the CYP4G family. This reaction involves the removal of the carbonyl carbon, resulting in the final hydrocarbon product. This is a key evolutionary innovation in insects that allowed for their successful colonization of terrestrial environments by providing a waterproof cuticular layer.[1][2]

Quantitative Data

Quantitative data on the biosynthesis of specific cuticular hydrocarbons like 2-methylhexacosane is often presented in the context of the overall CHC profile of an insect. The following tables summarize representative quantitative data from studies on Drosophila melanogaster, a model organism for insect genetics and physiology.

Table 1: Relative Abundance of Selected Cuticular Hydrocarbons in Drosophila melanogaster

| Compound | Chemical Formula | Mean Relative Abundance (%) in Females[3] | Mean Relative Abundance (%) in Males[3] |

| 2-Methylhexacosane (2-Me-C26) | C27H56 | 5.2 ± 0.8 | 3.1 ± 0.5 |

| n-Pentacosane (n-C25) | C25H52 | 10.1 ± 1.5 | 12.5 ± 1.9 |

| n-Heptacosane (n-C27) | C27H56 | 8.7 ± 1.3 | 9.8 ± 1.7 |

| 7,11-Heptacosadiene (7,11-C27:2) | C27H52 | 15.4 ± 2.1 | Not Detected |

| 9-Tricosene (9-C23:1) | C23H46 | 2.3 ± 0.4 | 18.2 ± 2.5 |

Data are presented as mean ± standard deviation and are representative values from wild-type flies. Actual values can vary based on strain, age, and environmental conditions.

| Target Gene | Gene Function | Observed Change in 2-Methyl-C26 Levels | Reference |

| eloF | Fatty Acid Elongase | Significant decrease in C27 and C29 CHCs, with a relative increase in shorter chain CHCs.[4] | [4] |

| CYP4G1 | Oxidative Decarbonylase | Drastic reduction in total hydrocarbon levels, including 2-Me-C26.[1][5] | [1][5] |

| ACC | Acetyl-CoA Carboxylase | Complete elimination of all CHCs.[3] | [3] |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the standard method for extracting and analyzing cuticular hydrocarbons from insects.

Materials:

-

Insects (e.g., Drosophila melanogaster)

-

Hexane (B92381) (analytical grade)

-

Glass vials (2 mL) with Teflon-lined caps

-

Micropipettes and tips

-

Nitrogen gas stream for solvent evaporation

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Collect a known number of insects (typically 5-10) of the same sex and age.

-

Briefly rinse the insects with hexane for 5 minutes in a glass vial to extract the cuticular lipids.

-

Carefully remove the insects from the vial.

-

Evaporate the hexane under a gentle stream of nitrogen gas until the sample is concentrated to a final volume of approximately 50 µL.

-

Inject 1 µL of the extract into the GC-MS.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at a rate of 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron impact (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

-

Identify 2-methylhexacosane based on its retention time and mass spectrum compared to a known standard.

Radiolabeling Studies of Methyl-Branched Hydrocarbon Biosynthesis

This protocol outlines a method to trace the incorporation of precursors into methyl-branched hydrocarbons.

Materials:

-

Insects (e.g., Blattella germanica)

-

[1-¹⁴C]propionate (specific activity ~50 mCi/mmol)

-

Insect saline solution

-

Micro-syringe

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Inject insects with a known amount of [1-¹⁴C]propionate (e.g., 0.1 µCi) dissolved in insect saline.

-

Incubate the insects for a specific period (e.g., 24 hours) to allow for the incorporation of the radiolabel.

-

Extract the cuticular hydrocarbons as described in the GC-MS protocol.

-

Separate the hydrocarbon fraction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Collect the fraction corresponding to methyl-branched alkanes.

-

Quantify the radioactivity in the collected fraction using a liquid scintillation counter.

-

The amount of radioactivity is indicative of the rate of de novo synthesis of methyl-branched hydrocarbons.

RNAi-Mediated Knockdown of Oenocyte-Specific Genes

This protocol describes a method for silencing the expression of genes involved in 2-methylhexacosane biosynthesis in oenocytes using the UAS-GAL4 system in Drosophila melanogaster.

Materials:

-

Drosophila stocks: an oenocyte-specific GAL4 driver line (e.g., promE(800)-GAL4) and a UAS-RNAi line for the target gene (e.g., UAS-CYP4G1-RNAi).

-

Standard Drosophila rearing medium.

-

Stereomicroscope for sorting flies.

Procedure:

-

Cross virgin females from the oenocyte-specific GAL4 driver line with males from the UAS-RNAi line.

-

Rear the F1 progeny at a temperature that optimizes GAL4 activity (typically 25-29°C).

-

Collect the F1 progeny expressing both the GAL4 driver and the UAS-RNAi construct. These flies will have reduced expression of the target gene specifically in their oenocytes.

-

Extract and analyze the cuticular hydrocarbons from these knockdown flies and control flies (e.g., parental strains) using the GC-MS protocol described above.

-

Compare the CHC profiles to determine the effect of the gene knockdown on 2-methylhexacosane production.

Visualizations

Biosynthesis Pathway of 2-Methylhexacosane

Caption: The core enzymatic pathway for 2-methylhexacosane biosynthesis in insects.

Experimental Workflow for Cuticular Hydrocarbon Analysis

Caption: A typical experimental workflow for the extraction and analysis of insect CHCs.

Logical Flow of RNAi Experiment

Caption: The logical steps involved in an RNAi experiment to study CHC biosynthesis.

References

- 1. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Phenotypic Characterization Following RNAi Mediated Knockdown in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylhexacosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexacosane is a saturated branched-chain alkane with the molecular formula C27H56.[1][2][3] This long-chain hydrocarbon is found in nature, notably as a component of the cuticular waxes of various insects, where it can play a role in chemical communication as a pheromone.[4][5] It has been identified in organisms such as Solanum tuberosum and Cryptotermes brevis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methylhexacosane, detailed experimental protocols for their determination, and visualizations of its role in insect chemical communication and its analytical workflow.

Chemical and Physical Properties

The properties of 2-Methylhexacosane are summarized in the table below. The data presented includes both experimentally determined and computationally predicted values from various sources.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C27H56 | PubChem, NIST | [1][2] |

| Molecular Weight | 380.73 g/mol | PubChem, Cheméo, NIST | [1][2][6] |

| Physical Description | Solid | PubChem, ECHEMI | [1][3] At standard conditions. |

| Melting Point | 49 - 50.5 °C | PubChem, ECHEMI | [1][3] Experimental value. |

| Boiling Point | 417.25 °C | ECHEMI | [3] Estimated value. |

| Density | 0.8057 g/cm³ | ECHEMI | [3] Estimated value. |

| Refractive Index | 1.4502 | ECHEMI | [3] Estimated value. |

| Water Solubility | log10WS: -10.88 | Cheméo | [6] Crippen Calculated Property. |

| Octanol/Water Partition Coefficient | logPoct/wat: 10.635 | Cheméo | [6] Crippen Calculated Property. |

| CAS Number | 1561-02-0 | PubChem, NIST | [1][2] |

| IUPAC Name | 2-methylhexacosane | PubChem | [1] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | PubChem | [1] |

| InChI Key | BEBPORIYFVRVCP-UHFFFAOYSA-N | PubChem | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of long-chain alkanes like 2-Methylhexacosane are provided below. These are generalized methods that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry 2-Methylhexacosane is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[2][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp). The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Determination: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[2] For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high molecular weight compounds, this is often determined at reduced pressure to prevent decomposition. The Thiele tube method is a common technique for micro-scale boiling point determination.

Methodology:

-

Sample Preparation: A small amount of 2-Methylhexacosane (approximately 0.5 mL) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the test tube containing the sample.[3]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gently.[3]

-

Determination: As the liquid is heated, the air trapped in the capillary tube will expand and exit. When the boiling point of the sample is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[3]

Density Determination of a Solid (Pycnometer Method)

The density of a substance is its mass per unit volume. For a solid, this can be determined using a pycnometer and a non-reacting liquid of known density in which the solid is insoluble.

Methodology:

-

Mass of Pycnometer: A clean, dry pycnometer is weighed accurately (m1).

-

Mass of Pycnometer and Sample: A sample of 2-Methylhexacosane is placed in the pycnometer, and it is reweighed (m2).

-

Mass with Displacement Liquid: The pycnometer containing the sample is filled with a liquid of known density (e.g., a hydrocarbon solvent in which 2-Methylhexacosane is insoluble), and any air bubbles are removed. The pycnometer is then weighed again (m3).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the displacement liquid and weighed (m4).

-

Calculation: The density of the solid (ρs) is calculated using the following formula: ρs = [(m2 - m1) / ((m4 - m1) - (m3 - m2))] * ρl where ρl is the density of the displacement liquid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.

Methodology:

-

Sample Preparation: A dilute solution of 2-Methylhexacosane is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph's injection port, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (mobile phase, e.g., helium) through a capillary column. The column contains a stationary phase (e.g., 5% phenyl methyl siloxane). Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. A temperature program is typically used, where the column temperature is gradually increased to elute compounds with higher boiling points.[2]

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification by comparison to spectral libraries.

-

Data Analysis: The retention time (the time it takes for the compound to travel through the column) and the mass spectrum are used to identify and quantify 2-Methylhexacosane.[2]

Visualizations

Role in Insect Chemical Communication

2-Methylhexacosane has been identified as a cuticular hydrocarbon (CHC) that can act as a contact sex pheromone in some insect species. The following diagram illustrates the logical flow of this chemical communication process.

Caption: Logical flow of 2-Methylhexacosane as a contact sex pheromone.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the typical workflow for the analysis of 2-Methylhexacosane using Gas Chromatography-Mass Spectrometry.

References

2-Methylhexacosane: A Key Cuticular Hydrocarbon in Insect Chemical Communication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a class of waxy lipids found on the epicuticle of virtually all insects.[1][2] Primarily known for their crucial role in preventing desiccation, CHCs also serve as a sophisticated medium for chemical communication.[1][2] These compounds can convey a wealth of information, influencing behaviors such as mating, aggression, and social organization.[1][2] Methyl-branched alkanes, a significant category of CHCs, are particularly important in mediating these interactions due to their structural diversity and specificity.

This technical guide focuses on 2-methylhexacosane (C27H56), a specific methyl-branched alkane that has been identified as a key semiochemical in several insect species. It functions as a pheromone, a chemical substance released by an animal that affects the behavior or physiology of others of its species. This document will synthesize the current understanding of 2-methylhexacosane's role in insect biology, present available quantitative data, detail the experimental protocols for its study, and visualize the relevant biological pathways.

Core Functions of 2-Methylhexacosane in Insects

2-Methylhexacosane has been identified as a critical component of the chemical communication systems in a variety of insect orders. Its primary roles are associated with reproductive behaviors and social interactions.

-

Contact Sex Pheromone: In the longhorned beetle Mallodon dasystomus, 2-methylhexacosane is a female-specific compound that acts as a contact sex pheromone.[3][4] Males of this species will only attempt to mate after making antennal contact with a female, a behavior that is triggered by the presence of this and other specific hydrocarbons on her cuticle.[3] Synthetic 2-methylhexacosane has been shown to elicit mating behavior in males, confirming its role as a key pheromonal component.[3][4]

-

Modulator of Aggression: In the fruit fly, Drosophila melanogaster, 2-methylhexacosane is present in the cuticular hydrocarbon profile of females and has been shown to modulate the aggressive behavior of males towards them.[5]

-

Trail Pheromone Component: In the yellow jacket, Vespula vulgaris, cuticular lipids, which include methyl-branched alkanes like 2-methylhexacosane, have been found to function as a trail pheromone.[6][7] This chemical trail helps guide other members of the colony.

-

Species-Specific Marker: The presence and relative abundance of 2-methylhexacosane can be a species-specific marker. For instance, in a study of forensically important blowflies, 2-methylhexacosane was identified as a species-specific compound for Calliphora vomitoria.

Data Presentation: Quantitative Abundance of 2-Methylhexacosane

The following table summarizes the available quantitative and qualitative data on the presence of 2-methylhexacosane in the cuticular hydrocarbon profiles of several insect species.

| Insect Species | Order | Family | Sex | Relative Abundance (%) | Notes |

| Mallodon dasystomus (Hardwood Stump Borer) | Coleoptera | Cerambycidae | Female | 17% (combined with 2-methyloctacosane) | Female-specific contact sex pheromone.[3] |

| Mallodon dasystomus (Hardwood Stump Borer) | Coleoptera | Cerambycidae | Male | Not Detected | |

| Drosophila melanogaster (Fruit Fly) | Diptera | Drosophilidae | Female | Present | Modulates male aggression. Co-elutes with 5,9-heptacosadiene in some analyses, making precise quantification difficult from the available literature.[5] |

| Calliphora vomitoria (Blue Bottle Fly) | Diptera | Calliphoridae | Both | Species-specific marker | Present in this species but absent in Calliphora vicina and Lucilia sericata. |

| Vespula vulgaris (Common Wasp) | Hymenoptera | Vespidae | Both | Present | Component of the trail pheromone derived from cuticular lipids.[6][7] Specific percentage in the trail is not detailed in the available literature. |

Experimental Protocols

The identification and quantification of 2-methylhexacosane and other cuticular hydrocarbons are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies cited in the literature.

Cuticular Hydrocarbon Extraction

Objective: To extract CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Insect specimens

-

High-purity hexane (B92381) or pentane

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

Forceps

-

Vortex mixer

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: Individual or pooled insect specimens are placed into a clean glass vial. The number of individuals per sample depends on the size of the insect.

-

Solvent Extraction: A precise volume of hexane (e.g., 200 µL to 1 mL) is added to the vial, ensuring the specimen is fully submerged.

-

Agitation: The vial is gently agitated or vortexed for a short duration (e.g., 2-5 minutes) to dissolve the CHCs from the cuticle into the solvent.

-

Solvent Transfer: The insect(s) are carefully removed, and the hexane extract is transferred to a new clean vial.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the CHC extract to a desired final volume (e.g., 20-50 µL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual components of the CHC extract.

Instrumentation and Parameters:

-

Gas Chromatograph: Coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1-2 µL) of the CHC extract is injected in splitless mode.

-

Injector Temperature: Typically set between 250°C and 300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the hydrocarbons. A typical program might be:

-

Initial temperature of 50°C to 150°C, hold for 1-2 minutes.

-

Ramp at 15-25°C/min to 200°C.

-

Ramp at 3-5°C/min to 320°C, hold for 10-15 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from m/z 40 to 650.

-

Ion Source Temperature: ~230°C.

-

Data Analysis:

-

Identification: Individual CHCs are identified by comparing their mass spectra to libraries (e.g., NIST) and their retention indices with those of known standards.

-

Quantification: The relative abundance of each CHC is determined by integrating the area of its corresponding peak in the chromatogram and calculating its percentage of the total CHC profile. Absolute quantification can be achieved by adding an internal standard of a known concentration to the samples before analysis.

Visualization of Signaling and Experimental Workflows

Pheromone Signaling Pathway

The detection of 2-methylhexacosane as a pheromone initiates a cascade of events, from reception at the antenna to a behavioral response in the receiving insect. The following diagram illustrates a generalized pathway for this process.

Caption: Generalized pheromone signaling pathway in insects.

Experimental Workflow for CHC Analysis

The process of analyzing cuticular hydrocarbons involves a series of sequential steps, from sample collection to data interpretation. This workflow ensures the generation of reliable and reproducible results.

Caption: Experimental workflow for insect CHC analysis.

Conclusion

2-Methylhexacosane is a significant cuticular hydrocarbon that plays a vital role in the chemical ecology of various insect species. Its function as a sex pheromone, aggression modulator, and trail pheromone component highlights the importance of methyl-branched alkanes in insect communication. While quantitative data on its abundance is still emerging for many species, the established methodologies for its extraction and analysis provide a solid foundation for further research. A deeper understanding of the biosynthesis, perception, and behavioral consequences of 2-methylhexacosane can open new avenues for the development of species-specific pest management strategies and provide further insights into the evolution of chemical communication in insects.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. First contact pheromone identified for a longhorned beetle (Coleoptera: Cerambycidae) in the subfamily Prioninae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First contact pheromone identified for a longhorned beetle (Coleoptera: Cerambycidae) in the subfamily Prioninae (2010) | Annie E. Spikes | 52 Citations [scispace.com]

- 7. escholarship.org [escholarship.org]

The Role of 2-Methylhexacosane in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexacosane, a methyl-branched cuticular hydrocarbon (CHC), plays a significant, albeit nuanced, role in the chemical communication systems of various insect species. As a semiochemical, it functions as a sex pheromone, a modulator of social behavior, and a trail-marking signal. This technical guide provides a comprehensive overview of the functions of 2-methylhexacosane, detailing its role in mating, aggression, and trail-following behaviors. We present detailed experimental protocols for the extraction, analysis, and bioassay of this compound. Furthermore, we visualize the biosynthetic and putative perceptual pathways of 2-methylhexacosane, offering a foundational understanding for researchers in chemical ecology, neurobiology, and those engaged in the development of novel pest management strategies. While the qualitative roles of 2-methylhexacosane are increasingly understood, this guide also highlights the current gaps in quantitative dose-response data and detailed signaling cascades, pointing toward future research directions.

Introduction: The Significance of 2-Methylhexacosane in Insect Ecology

Cuticular hydrocarbons (CHCs) are a waxy layer of lipids covering the exoskeleton of most insects, primarily serving as a barrier to prevent desiccation.[1] Over evolutionary time, these compounds have been co-opted for a variety of communicative functions, acting as pheromones that mediate social and reproductive behaviors.[1] Methyl-branched alkanes, such as 2-methylhexacosane (C27H56), are a major class of these communicative CHCs.[2] The addition of methyl groups to the carbon chain increases the structural complexity of these molecules, allowing for a higher degree of signal specificity in chemical communication.[2][3]

2-Methylhexacosane has been identified as a key semiochemical in several insect orders, demonstrating its versatile role in insect communication. It has been implicated as a sex pheromone in some species, influencing mate choice and reproductive success.[4] In social insects, it can contribute to nestmate recognition and the regulation of social behaviors.[4] Furthermore, its properties as a low-volatility chemical make it an effective trail pheromone for some species.[4]

Understanding the biosynthesis, perception, and behavioral effects of 2-methylhexacosane is of significant interest. For chemical ecologists, it provides insights into the evolution of chemical signaling. For neurobiologists, it offers a model for understanding the neural circuits that process chemosensory information. For professionals in drug and pesticide development, targeting the pathways involved in the production or perception of such crucial semiochemicals could lead to the development of novel, species-specific pest control strategies.

Functions of 2-Methylhexacosane in Insect Behavior

The behavioral responses elicited by 2-methylhexacosane are context-dependent and vary between species. The primary documented roles are in mating behavior, the modulation of aggression, and as a trail pheromone.

Role in Mating and Courtship

In several insect species, 2-methylhexacosane is a component of the female sex pheromone blend that attracts males and elicits courtship behavior. For instance, in the longhorned beetle, Mallos dasystomus, 2-methylhexacosane is found on the cuticle of females but not males, and its presence is a key cue for male mating behavior.[4]

Modulation of Aggressive Behavior

In the fruit fly, Drosophila melanogaster, 2-methylhexacosane has been shown to modulate aggressive behavior. While not the primary pheromone governing aggression, its presence and relative abundance in the cuticular hydrocarbon profile can influence the likelihood and intensity of aggressive encounters between males.[4]

Trail-Following Pheromone

In the yellow jacket wasp, Vespula vulgaris, 2-methylhexacosane is a component of the trail pheromone used by foragers to mark and follow paths to food sources.[4] The low volatility of this long-chain hydrocarbon makes it a durable and reliable signal for trail marking.

Quantitative Data on Behavioral Responses

While the qualitative roles of 2-methylhexacosane are well-documented, specific dose-response data from behavioral assays using synthetic 2-methylhexacosane are limited in the current literature. The following tables summarize the known functions and highlight the need for further quantitative research.

| Insect Species | Behavioral Role of 2-Methylhexacosane | Quantitative Data (Concentration/Dose) | Reference |

| Mallos dasystomus (Longhorned Beetle) | Female Sex Pheromone (Elicits male mating behavior) | Specific dose-response data not available. | [4] |

| Drosophila melanogaster (Fruit Fly) | Modulator of Male Aggression | Specific dose-response data not available. | [4] |

| Vespula vulgaris (Yellow Jacket) | Trail Pheromone | Specific dose-response data not available. | [4] |

Note: The absence of specific quantitative data in the table reflects the current state of the published research. Future studies are needed to establish clear dose-response relationships for the behavioral effects of 2-methylhexacosane.

Experimental Protocols

The study of 2-methylhexacosane and other cuticular hydrocarbons relies on a combination of precise chemical extraction and analysis techniques, coupled with carefully designed behavioral bioassays.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for analysis.

Method: Solvent Extraction

-

Sample Collection: Collect insects of the desired species, sex, and age. Anesthetize the insects by cooling them on a cold plate or with CO₂.

-

Solvent Wash: Place a known number of insects (e.g., 1 to 10, depending on size) into a glass vial. Add a non-polar solvent, typically hexane (B92381), in a volume sufficient to fully immerse the insects (e.g., 500 µL to 1 mL).

-

Extraction: Gently agitate the vial for a period of 1 to 10 minutes. This duration is sufficient to wash off the surface CHCs without extracting a significant amount of internal lipids.

-

Sample Recovery: Carefully remove the insects from the vial. The resulting hexane solution contains the extracted CHCs.

-

Concentration: The extract can be concentrated under a gentle stream of nitrogen gas to a desired volume (e.g., 50 µL) for analysis.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., n-octadecane or n-eicosane) should be added to the solvent prior to extraction or to the final extract before analysis.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify 2-methylhexacosane and other CHCs in the extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 300 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temperature of 50-70°C, hold for 1-2 min, then ramp at 15-25°C/min to 320°C, and hold for 10-15 min. |

| MS Transfer Line | 280 - 300 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-600 |

Data Analysis:

-

Identification: Identify 2-methylhexacosane by comparing its mass spectrum and retention time to that of a synthetic standard. The mass spectrum of 2-methylhexacosane will show characteristic fragmentation patterns.

-

Quantification: Quantify the amount of 2-methylhexacosane by integrating the area of its chromatographic peak and comparing it to the peak area of the internal standard of known concentration.

Behavioral Bioassays

Objective: To determine the behavioral effect of 2-methylhexacosane.

Method 1: Aggression Assay (Drosophila melanogaster)

-

Arena: Use a small, circular arena (e.g., a petri dish with a food source in the center).

-

Subjects: Use socially naive male flies.

-

Treatment: Apply a known amount of synthetic 2-methylhexacosane dissolved in a volatile solvent (e.g., hexane) to a "dummy" fly (a dead fly) or a glass bead. A control dummy should be treated with the solvent alone.

-

Observation: Introduce a subject male fly into the arena with the treated or control dummy. Record the frequency and duration of aggressive behaviors (e.g., lunging, boxing) over a set period (e.g., 10 minutes).

-

Quantification: Compare the level of aggression directed towards the 2-methylhexacosane-treated dummy versus the control dummy.

Method 2: Trail-Following Assay (Vespula vulgaris)

-

Arena: Use a Y-maze or a similar choice-based arena.

-

Trail Application: Create an artificial trail by applying a solution of synthetic 2-methylhexacosane in a solvent along one arm of the Y-maze. The other arm should be treated with the solvent alone as a control.

-

Observation: Introduce a forager wasp at the start of the maze and record which arm it chooses to follow.

-

Quantification: A significant preference for the arm treated with 2-methylhexacosane indicates a positive trail-following response.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the function of 2-methylhexacosane.

Biosynthesis of 2-Methylhexacosane

The biosynthesis of methyl-branched alkanes like 2-methylhexacosane originates from the fatty acid synthesis pathway and occurs primarily in specialized cells called oenocytes.[2][5]

Putative Chemosensory Signaling Pathway

The precise receptors and signaling cascade for 2-methylhexacosane have not been definitively identified. However, based on the known mechanisms of insect chemoreception for other cuticular hydrocarbons, a plausible pathway can be proposed. This involves the binding of the hydrocarbon to a chemosensory protein, which then transports it to a receptor on the surface of a sensory neuron.

Experimental Workflow for CHC Analysis

The overall process of studying cuticular hydrocarbons involves a series of sequential steps from sample collection to data interpretation.

Conclusion and Future Directions

2-Methylhexacosane is a multifaceted semiochemical that plays a crucial role in the chemical ecology of numerous insect species. Its function as a sex pheromone, aggression modulator, and trail pheromone underscores the importance of cuticular hydrocarbons in mediating complex behaviors. The experimental protocols outlined in this guide provide a robust framework for the extraction, analysis, and behavioral assessment of 2-methylhexacosane.

Despite our growing understanding, significant knowledge gaps remain. A primary area for future research is the acquisition of detailed dose-response data for the behavioral effects of 2-methylhexacosane. Such quantitative studies are essential for a more precise understanding of its role in chemical communication. Furthermore, the identification of the specific gustatory or olfactory receptors that detect 2-methylhexacosane and the elucidation of the downstream signaling pathways are critical next steps. This will not only advance our fundamental knowledge of insect neurobiology but also provide more specific targets for the development of next-generation pest management strategies that are both effective and environmentally benign.

References

Discovery and historical literature on 2-Methylhexacosane.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-methylhexacosane, a branched-chain alkane with significant biological relevance, primarily as an insect pheromone. This document consolidates available information on its discovery, historical literature, physicochemical properties, and biological role. While a complete historical record of its initial discovery and a detailed, publicly available synthesis protocol remain elusive in readily accessible literature, this guide synthesizes current knowledge to serve as a valuable resource for researchers in chemical ecology, entomology, and drug development.

Introduction

2-Methylhexacosane (C₂₇H₅₆) is a saturated hydrocarbon belonging to the class of branched alkanes. Its primary significance in the scientific literature stems from its role as a semiochemical, particularly as a contact and trail pheromone in various insect species. Cuticular hydrocarbons (CHCs) like 2-methylhexacosane play a crucial role in insect communication, influencing behaviors such as mating, aggression, and trail-following.[1][2][3] This guide aims to provide a detailed summary of the existing scientific knowledge on 2-methylhexacosane.

Discovery and Historical Literature

Key identifications of 2-methylhexacosane in the literature include:

-

2003: Identified in the trail extracts of the yellow jacket wasp (Vespula vulgaris), suggesting a role as a trail pheromone.[2]

-

2010: Characterized as a female-produced contact sex pheromone in the longhorned beetle Monochamus dasystomus.[1][3]

-

2010: Found to be a female-specific cuticular hydrocarbon in Drosophila melanogaster that modulates male aggression.[2][3]

Physicochemical Properties

A summary of the known physicochemical properties of 2-methylhexacosane is presented in Table 1. This data is essential for its detection, characterization, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₅₆ | [2][4] |

| Molecular Weight | 380.73 g/mol | [4] |

| CAS Number | 1561-02-0 | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 49 - 50.5 °C | [4] |

| Solubility | Soluble in chloroform (B151607) and hexane (B92381). | [2] |

Table 1: Physicochemical Properties of 2-Methylhexacosane

Spectral Data

| Analytical Method | Data | Reference(s) |

| Gas Chromatography - Mass Spectrometry (GC-MS) | Kovats Retention Index (non-polar column): 2656 - 2665.3 | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data not explicitly available in reviewed literature. PubChem indicates availability. | [4] |

| ¹H Nuclear Magnetic Resonance (NMR) | Data not explicitly available in reviewed literature. |

Table 2: Spectral Data for 2-Methylhexacosane

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-methylhexacosane is not prominently described in the surveyed literature. However, general methods for the synthesis of 2-methyl branched alkanes can be proposed based on established organic chemistry principles. A plausible synthetic route would involve a Grignard reaction followed by reduction.

Proposed Synthetic Pathway: Grignard Reaction

A general and effective method for creating the carbon skeleton of a 2-methyl branched alkane is the Grignard reaction. This would involve the reaction of a long-chain alkyl magnesium halide with acetone (B3395972), followed by dehydration and hydrogenation of the resulting alkene.

Logical Relationship of a Proposed Synthesis:

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylhexacosan-2-ol via Grignard Reaction

-

Prepare the Grignard reagent, tetracosylmagnesium bromide, by reacting 1-bromotetracosane (B1614769) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard solution in an ice bath and add a solution of acetone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylhexacosan-2-ol.

Step 2: Dehydration of 2-Methylhexacosan-2-ol

-

Reflux the crude tertiary alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkene mixture (2-methylhexacos-1-ene and 2-methylhexacos-2-ene).

Step 3: Hydrogenation of the Alkene

-

Dissolve the crude alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-methylhexacosane.

-

Purify the final product by column chromatography on silica (B1680970) gel using hexane as the eluent.

Biological Role and Signaling Pathway

2-Methylhexacosane is a multifunctional insect pheromone. Its role varies depending on the species, acting as a contact sex pheromone, an aggression modulator, or a trail pheromone.

Biosynthesis of Cuticular Hydrocarbons

The biosynthesis of cuticular hydrocarbons in insects is a complex process that occurs primarily in specialized cells called oenocytes. The general pathway involves the elongation of fatty acids, followed by a reductive step and a subsequent decarbonylation to form the final hydrocarbon.

Workflow of Cuticular Hydrocarbon Biosynthesis:

Pheromone Signaling Pathway

The perception of cuticular hydrocarbons like 2-methylhexacosane in insects is mediated by olfactory receptors (ORs) or gustatory receptors (GRs) located on the antennae or other sensory organs. While the specific receptor for 2-methylhexacosane has not been definitively identified in the literature, a general signaling cascade for insect pheromone reception can be outlined.

General Insect Pheromone Signaling Pathway:

Upon binding of the pheromone to the receptor complex, an ion channel is gated, leading to a change in the membrane potential of the sensory neuron. This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response.

Conclusion

References

The Biological Significance of 2-Methylhexacosane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexacosane, a saturated branched-chain alkane, has emerged as a molecule of significant biological interest, primarily recognized for its multifaceted roles as an insect pheromone. It is a key chemical signal in mediating mating behaviors, modulating aggression, and establishing foraging trails in various insect species. Furthermore, its presence in certain plant extracts has been associated with potential antidiabetic and anticancer properties, opening avenues for further pharmacological investigation. This technical guide provides a comprehensive review of the current understanding of 2-Methylhexacosane's biological significance, detailing its function as a semiochemical and its potential as a bioactive compound. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes associated biological pathways to serve as a resource for researchers in chemical ecology, drug discovery, and related fields.

Introduction

2-Methylhexacosane (C₂₇H₅₆) is a long-chain hydrocarbon characterized by a methyl group at the second carbon position of a hexacosane (B166357) backbone.[1][2] While seemingly a simple molecule, it plays a crucial role in the chemical communication systems of numerous insect species, acting as a pheromone that elicits specific behavioral responses.[1][2][3] Pheromones are vital for survival and reproduction in the insect world, and understanding the function of individual components like 2-Methylhexacosane is essential for deciphering these complex communication networks.

Beyond its role in entomology, 2-Methylhexacosane has been identified as a constituent of certain medicinal plants, where its presence correlates with observed antidiabetic and anticancer activities of the plant extracts.[4] This has spurred interest in its potential as a standalone therapeutic agent or as a lead compound for drug development.

This guide will explore the dual significance of 2-Methylhexacosane, providing a detailed examination of its function as an insect pheromone and its emerging potential in pharmacology.

Role as an Insect Pheromone

2-Methylhexacosane functions as a critical component of the chemical communication repertoire of several insect species, influencing a range of behaviors from mating to social interactions.

Contact Pheromone in Mating

In the longhorn beetle Monochamus dasystomus, 2-Methylhexacosane has been identified as a key component of the female-produced contact sex pheromone.[5] This means that physical contact with this chemical by a male beetle is necessary to trigger a mating response.

Experimental Protocol: Contact Pheromone Bioassay in Monochamus dasystomus

A standard bioassay to determine the activity of contact pheromones in M. dasystomus involves the following steps:

-

Preparation of Test Arenas: Glass petri dishes are typically used as the observation arena.

-

Preparation of Stimuli:

-

Glass dummy models or solvent-washed dead female beetles are used as the substrate for the test compound.

-

Synthetic 2-Methylhexacosane is dissolved in a volatile solvent like hexane (B92381) to a desired concentration.

-

A known amount of the solution is applied to the dummy, and the solvent is allowed to evaporate completely.

-

-

Behavioral Observation:

-

A single male beetle is introduced into the arena with the treated dummy.

-

The male's behavioral responses are observed and recorded for a set period. These behaviors can include antennal contact with the dummy, mounting, and attempted copulation.

-

A control group using dummies treated only with the solvent is run in parallel to ensure that the observed behaviors are in response to the chemical stimulus.

-

Quantitative Data:

Currently, specific dose-response data for isolated 2-Methylhexacosane in M. dasystomus mating bioassays are not extensively available in the public domain. Studies have primarily focused on the activity of whole cuticular extracts or blends of synthetic compounds. It is known that 2-Methylhexacosane often acts synergistically with other cuticular hydrocarbons to elicit a full behavioral response.

Modulator of Aggression

In the fruit fly, Drosophila melanogaster, 2-Methylhexacosane has been shown to play a role in modulating male aggression.[2]

Experimental Protocol: Drosophila Male Aggression Assay

A common method for quantifying aggression in Drosophila males is as follows:

-

Fly Rearing and Isolation: Male flies are collected shortly after eclosion and housed individually for a set period to increase their aggressive tendencies.

-

Fighting Arena: A small, circular chamber is typically used as the fighting arena.

-

Behavioral Observation:

-

Two socially naive males are introduced into the arena.

-

Their interactions are recorded for a defined period (e.g., 20-30 minutes).

-

Aggressive behaviors, such as lunging, boxing, and wing-flicking, are scored by trained observers or using automated tracking software.

-

-

Pheromone Manipulation: To test the effect of 2-Methylhexacosane, one of the males can be perfumed with a synthetic version of the compound, or genetic manipulations can be used to alter the fly's natural cuticular hydrocarbon profile.

Quantitative Data:

Detailed quantitative data on how varying concentrations of 2-Methylhexacosane directly influence the frequency or intensity of aggressive behaviors in Drosophila males are still an active area of research. The interplay between different cuticular hydrocarbons and other sensory cues makes isolating the precise effect of a single compound challenging.

Trail Pheromone

In the yellow jacket wasp, Vespula vulgaris, 2-Methylhexacosane is a component of the trail pheromone used by foragers to mark paths to food sources.[4]

Experimental Protocol: Wasp Trail-Following Bioassay

A typical bioassay to assess trail-following behavior in wasps involves:

-

Arena Setup: A Y-maze or a similar choice-based arena is used.

-

Trail Application:

-

A solution of synthetic 2-Methylhexacosane in a solvent is prepared.

-

A trail is laid along one arm of the maze by applying the solution.

-

The other arm is treated with the solvent alone to serve as a control.

-

-

Behavioral Observation:

-

Individual wasps are introduced at the start of the maze.

-

The path of the wasp is observed, and the choice of which arm to follow is recorded.

-

A significant preference for the arm treated with 2-Methylhexacosane indicates its role as a trail pheromone.

-

Quantitative Data:

Potential Pharmacological Significance

Recent studies have highlighted the presence of 2-Methylhexacosane in plant extracts with demonstrated biological activities, suggesting its potential as a therapeutic agent.

Antidiabetic Activity

An ethyl acetate (B1210297) extract of the plant Santolina chamaecyparissus, which contains 6.87% 2-Methylhexacosane, has been shown to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[4] Inhibition of this enzyme can help to control post-prandial blood glucose levels, a key strategy in managing type 2 diabetes.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of a compound against α-glucosidase can be assessed using the following protocol:

-

Reaction Mixture: A solution containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared.

-

Inhibitor Addition: The test compound (e.g., S. chamaecyparissus extract or isolated 2-Methylhexacosane) is added to the enzyme solution and pre-incubated.

-

Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Measurement: The product of the enzymatic reaction (p-nitrophenol) is a colored compound that can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to that of a control reaction without the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.

Quantitative Data:

| Sample | α-Glucosidase Inhibition (IC₅₀) |

| Santolina chamaecyparissus Ethyl Acetate Extract | 110 ± 4.25 µg/mL[4] |

| Acarbose (Standard Drug) | 105 ± 3.74 µg/mL[4] |

| 2-Methylhexacosane (Isolated) | Data not available |

Note: The reported IC₅₀ value is for the entire plant extract, and the specific contribution of 2-Methylhexacosane to this activity has not been determined.

Anticancer Activity

The same ethyl acetate extract of Santolina chamaecyparissus has also demonstrated potential anticancer activity.[4] Treatment of human breast cancer cells (MCF-7) with the extract led to a negative expression of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells and a key target for cancer therapies.[4][6][7][8][9]

Experimental Protocol: EGFR Expression Analysis by qRT-PCR

The effect of a compound on gene expression can be quantified using quantitative real-time polymerase chain reaction (qRT-PCR):

-

Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are cultured and then treated with the test compound for a specific duration.

-

RNA Extraction: Total RNA is extracted from the treated and untreated (control) cells.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for PCR amplification with primers specific for the gene of interest (EGFR) and a reference (housekeeping) gene. The amplification process is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target gene is calculated by comparing its amplification in the treated cells to the control cells, after normalization to the reference gene.

Quantitative Data:

| Treatment | Cell Line | Effect on EGFR Expression |

| Santolina chamaecyparissus Ethyl Acetate Extract (100 µg/mL) | MCF-7 | Negative expression (downregulation)[4] |

| 2-Methylhexacosane (Isolated) | MCF-7 | Data not available |

Note: The observed effect is for the entire plant extract. The specific role of 2-Methylhexacosane in modulating EGFR expression is yet to be elucidated.

Signaling Pathways and Mechanisms of Action

Pheromone Perception in Insects

The perception of cuticular hydrocarbons like 2-Methylhexacosane in insects is primarily mediated by the olfactory system. While the specific receptors for 2-Methylhexacosane have not been definitively identified in all species, the general mechanism involves odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). These ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco.[1][10][11]

Potential Anticancer Mechanism

The observation that the Santolina chamaecyparissus extract downregulates EGFR expression suggests a potential mechanism of action for its anticancer activity. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[6][7][8][9] By inhibiting this pathway, the components of the extract, possibly including 2-Methylhexacosane, may disrupt these key cancer-promoting processes.

Experimental Workflows

Identification of Pheromones

The general workflow for identifying and characterizing insect pheromones, as applied to 2-Methylhexacosane, involves a series of integrated steps.

Bioactivity Screening of Plant Extracts

The process of identifying potential therapeutic compounds from natural sources follows a structured workflow.

Conclusion and Future Directions

2-Methylhexacosane is a molecule with established and significant roles in the chemical ecology of insects. Its function as a pheromone influencing mating, aggression, and trail-following highlights the importance of cuticular hydrocarbons in insect communication. The methodologies outlined in this guide provide a framework for further research into the precise quantitative effects and the underlying neural mechanisms of its pheromonal activity.

The association of 2-Methylhexacosane with the antidiabetic and anticancer properties of Santolina chamaecyparissus extracts opens a promising new area of investigation. A critical next step is to determine the bioactivity of isolated, pure 2-Methylhexacosane to ascertain its specific contribution to the observed effects. Future research should focus on:

-

Conducting dose-response studies with synthetic 2-Methylhexacosane in various insect bioassays to quantify its potency and behavioral effects.

-

Identifying the specific olfactory receptors in different insect species that are tuned to 2-Methylhexacosane.

-

Evaluating the in vitro α-glucosidase inhibitory and anticancer activities of pure 2-Methylhexacosane to determine its IC₅₀ values.

-

Investigating the molecular mechanisms by which 2-Methylhexacosane may exert anticancer effects, including its direct impact on the EGFR signaling pathway and other potential cellular targets.

A deeper understanding of the biological significance of 2-Methylhexacosane will not only advance our knowledge of chemical ecology but also has the potential to contribute to the development of novel pest management strategies and new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. FlyBase Reference Report: Fernández-Ayala et al., 2010, PLoS ONE 5(1): e8549 [flybase.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Targeting the EGFR Signaling Pathway for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 11. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for 2-Methylhexacosane.

This technical guide provides an in-depth overview of 2-Methylhexacosane, a long-chain branched alkane with significant roles in chemical ecology and potential pharmacological applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and visual representations of associated biological and experimental processes.

Chemical Identity and Properties

2-Methylhexacosane is a saturated hydrocarbon that has been identified in various natural sources, including insects and plants.[1][2] Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of 2-Methylhexacosane

| Property | Value | Source(s) |

| CAS Number | 1561-02-0 | [1][3][4] |

| Molecular Formula | C27H56 | [1][2][3] |

| Molecular Weight | 380.73 g/mol | [2][3][5] |

| Physical Description | Solid | [4][6] |

| Melting Point | 49 - 50.5 °C | [4][6] |

| Boiling Point (est.) | 417.25 °C | [6] |

| Density (est.) | 0.8057 g/cm³ | [6] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | [5] |

| InChI Key | BEBPORIYFVRVCP-UHFFFAOYSA-N | [1][3] |

Analytical Data: Gas Chromatography

Gas chromatography is a primary method for the identification and quantification of 2-Methylhexacosane. The Kovats retention index (RI) is a key parameter in this analysis.

Table 2: Gas Chromatography Data for 2-Methylhexacosane

| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |

| Capillary | BP-1 | 40°C to 290°C at 5 K/min | 2663 | [7] |

| Capillary | BP-1 | 40°C to 290°C at 5 K/min | 2664 | [7] |

| Capillary | OV-1 | 30°C to 310°C at 5 K/min | 2665.3 | [7] |

| Capillary | Ultra-1 | 150°C to 320°C at 4 K/min | 2664 | [7] |

Biological Activity and Potential Applications

2-Methylhexacosane is recognized as an insect pheromone, playing a role in the mating behavior and aggression modulation in various species.[1][5] Furthermore, it is a constituent of plant extracts that have demonstrated notable biological activities. An ethyl acetate (B1210297) extract of Santolina chamaecyparissus, containing 6.87% 2-methylhexacosane, has been studied for its antidiabetic and anticancer properties.[8][9]

Table 3: Biological Activity of Santolina chamaecyparissus Ethyl Acetate Extract

| Assay | Target | Result | IC50 Value |

| Antidiabetic Activity | α-glucosidase inhibition | Concentration-dependent inhibition | 110 ± 4.25 µg/mL |

| Anticancer Activity | EGFR expression in MCF-7 cells | Negative expression | -0.69297105 (relative expression value) at 100 µg/mL |